3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane
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Overview
Description
Oxetane, 3-[(bicyclo[221]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the oxetane ring. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-methyl-
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-propyl-
Uniqueness
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
618380-47-5 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C14H22O2/c1-2-14(9-16-10-14)8-15-7-13-6-11-3-4-12(13)5-11/h3-4,11-13H,2,5-10H2,1H3 |
InChI Key |
HUNPIEFBMYPDES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC2CC3CC2C=C3 |
Origin of Product |
United States |
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